3-Dehydro Retinol Acetate-d3
CAS No.: 1795137-64-2
Cat. No.: VC0129769
Molecular Formula: C₂₂H₂₇D₃O₂
Molecular Weight: 329.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795137-64-2 |
---|---|
Molecular Formula | C₂₂H₂₇D₃O₂ |
Molecular Weight | 329.49 |
IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |
Standard InChI | InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 |
SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Introduction
Chemical Identity and Structural Properties
3-Dehydro Retinol Acetate-d3 is a deuterated derivative of retinyl acetate, with a specific modification in the form of deuterium atoms replacing hydrogen in the acetate group. It represents an important class of compounds used in isotope-labeled analytical standards.
Basic Identification Parameters
The compound possesses several identifying characteristics that allow for its precise categorization in chemical databases and research applications.
Table 1. Chemical Identification Parameters of 3-Dehydro Retinol Acetate-d3
Parameter | Value |
---|---|
CAS Number | 1795137-64-2 |
Molecular Formula | C₂₂H₂₇D₃O₂ |
Molecular Weight | 329.49 g/mol |
IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |
Synonyms | 3,4-Didehydroretinol Acetate-d3; Dehydroretinyl Acetate-d3 |
The structural characteristics of 3-Dehydro Retinol Acetate-d3 include a polyene chain with multiple conjugated double bonds, a cyclohexadiene ring, and an acetate group that contains three deuterium atoms instead of hydrogen. This specific deuteration pattern is what makes this compound particularly valuable for research purposes.
Structural Representation and Chemical Identifiers
The chemical structure of 3-Dehydro Retinol Acetate-d3 can be represented through various notation systems that help in its identification and characterization in databases and scientific literature.
Table 2. Chemical Identifiers for 3-Dehydro Retinol Acetate-d3
Identifier Type | Value |
---|---|
InChI | InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 |
SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
PubChem CID | 71315343 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Dehydro Retinol Acetate-d3 is essential for its proper handling, storage, and application in research settings.
Physical Properties
The compound exists as a neat form at room temperature and exhibits properties characteristic of retinoid compounds with slight modifications due to deuterium substitution.
Table 3. Physical Properties of 3-Dehydro Retinol Acetate-d3
Property | Description |
---|---|
Physical State | Neat (solid form) |
Shipping Temperature | Room temperature |
Stability | Sensitive to light and oxygen |
Storage Recommendations | Store in cool, dark place under inert atmosphere |
The presence of deuterium atoms in the molecule slightly increases its stability compared to the non-deuterated version, which is a common effect observed in deuterated compounds. This increased stability is due to the kinetic isotope effect, where carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds .
Chemical Reactivity
3-Dehydro Retinol Acetate-d3 undergoes various chemical reactions that are characteristic of retinoid compounds, with some specific considerations due to its deuterated nature.
The compound can undergo several reaction types:
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Oxidation: Can be converted to corresponding aldehyde or acid forms. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: Can be converted back to its alcohol form. Sodium borohydride is a typical reducing agent used for this purpose.
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Substitution: Can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
The deuterium labeling in the acetate group can influence the rate of these reactions due to the kinetic isotope effect, making reactions involving the breaking of carbon-deuterium bonds slightly slower than those involving carbon-hydrogen bonds.
Synthesis and Preparation Methods
The synthesis of 3-Dehydro Retinol Acetate-d3 involves specialized approaches to incorporate deuterium atoms at specific positions in the molecule.
General Synthetic Approach
The synthesis typically involves multiple steps starting from 3-Dehydro Retinol (also known as dehydroretinol or 3,4-didehydroretinol), followed by acetylation using deuterated reagents.
Table 4. General Synthetic Route for 3-Dehydro Retinol Acetate-d3
Step | Process | Reagents |
---|---|---|
1 | Preparation of 3-Dehydro Retinol | Starting from retinol or appropriate precursors |
2 | Acetylation | Using deuterated acetic anhydride (Ac₂O-d₆) or acetyl chloride-d₃ |
3 | Purification | Column chromatography or recrystallization |
The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium in the acetate portion of the molecule. This requires careful control of reaction conditions to ensure specific and efficient deuterium incorporation.
Biosynthetic Pathway Insights
Research into the natural production of dehydroretinol compounds provides valuable context for understanding synthetic approaches. Studies on human skin keratinocytes have shown that these cells can convert retinol to 3,4-didehydroretinol (dehydroretinol) in a dose- and time-dependent manner.
In one study, approximately 25-30% of cell-bound radioactive retinol was converted into dehydroretinol after 48 hours of incubation. The rate of formation was significantly affected by culture conditions, including serum content and calcium concentration. Notably, the application of 13-cis-retinoic acid (isotretinoin) blocked the biosynthesis of this metabolite in cultured keratinocytes .
This research provides insights into the natural dehydrogenation pathway that could inform improved synthetic approaches for producing 3-Dehydro Retinol Acetate-d3 and related compounds.
Mechanism of Action and Biological Relevance
While 3-Dehydro Retinol Acetate-d3 itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the biological mechanisms of retinoids helps contextualize its research applications.
Retinoid Signaling Pathways
Retinoids, including derivatives of 3-dehydroretinol, function through specific nuclear receptors that regulate gene expression.
All-trans-retinoic acid (ATRA) and its isomers act as regulators of genomic expression by binding to specific nuclear receptors:
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Retinoic Acid Receptors (RARs): Can bind either all-trans-retinoic acid (TRA) or 9-cis retinoic acid (9CRA)
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Retinoid X Receptors (RXRs): Bind only 9-cis retinoic acid (9CRA)
Upon ligand binding, these nuclear receptors bind to specific response elements on DNA and regulate gene expression. The system is complex due to multiple receptor isoforms and their ability to form various dimeric combinations, including heterodimers with other nuclear receptors such as vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs) .
Role of DHRS3 in Retinoid Metabolism
Research on the enzyme dehydrogenase/reductase superfamily member 3 (DHRS3) has provided important insights into retinoid metabolism relevant to understanding 3-dehydroretinol compounds.
DHRS3 catalyzes the NADPH-dependent reduction of retinaldehyde to retinol. Studies in DHRS3-deficient mice showed:
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40% increase in all-trans-retinoic acid (ATRA) levels
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60% decrease in retinol levels
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55% decrease in retinyl ester levels
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30-50% reduction in expression of ATRA synthetic genes
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120% increase in expression of the ATRA catabolic enzyme Cyp26a1
These findings demonstrate that the reduction of retinaldehyde by DHRS3 is critical for preventing the formation of excess ATRA during embryonic development. This research provides context for understanding how retinoid metabolism is regulated and how deuterated analogs like 3-Dehydro Retinol Acetate-d3 can be used to study these pathways .
Applications in Scientific Research
3-Dehydro Retinol Acetate-d3 serves various important functions in scientific research, particularly in analytical chemistry and biochemical studies.
Analytical Chemistry Applications
The deuterium labeling in 3-Dehydro Retinol Acetate-d3 makes it especially valuable for various analytical techniques.
Table 5. Analytical Applications of 3-Dehydro Retinol Acetate-d3
Application | Description | Advantage of Deuteration |
---|---|---|
Mass Spectrometry | Used as internal standard | Mass shift allows distinction from non-deuterated compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference material for structural studies | Deuterium provides distinct signals |
Metabolic Tracing | Tracking vitamin A metabolism | Distinguishable from endogenous compounds |
Pharmacokinetic Studies | Monitoring drug absorption, distribution, metabolism, and excretion | Isotopic labeling allows precise tracking |
The compound's deuterium labeling allows researchers to distinguish it from naturally occurring retinoids, making it an excellent tool for quantitative analysis and metabolic studies .
Biological Research Applications
In biological research, 3-Dehydro Retinol Acetate-d3 enables investigations into retinoid metabolism and function.
Key research applications include:
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Metabolic Studies: Tracing biochemical pathways involved in vitamin A metabolism
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Cell Biology: Understanding the role of vitamin A derivatives in cellular processes, including growth, differentiation, and apoptosis
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Developmental Biology: Investigating the role of retinoids in embryonic development
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Medical Research: Contributing to the development of treatments for conditions related to vitamin A deficiency and other metabolic disorders
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Cosmetic Research: Studying retinoids in skin health and aging processes
Comparative Analysis with Related Compounds
Understanding how 3-Dehydro Retinol Acetate-d3 relates to other vitamin A derivatives provides context for its use in research.
Comparison with Non-Deuterated Analogs
The primary difference between 3-Dehydro Retinol Acetate-d3 and its non-deuterated counterpart is the presence of three deuterium atoms in the acetate group.
Table 6. Comparison of 3-Dehydro Retinol Acetate-d3 with Related Compounds
Compound | Key Structural Difference | Functional Implications |
---|---|---|
3-Dehydro Retinol Acetate | No deuterium atoms | Standard metabolic processing |
Retinol (Vitamin A) | Lacks the additional double bond between C3-C4; has hydroxyl instead of acetate group | Different biological activity and metabolism |
Retinoic Acid | Carboxylic acid group instead of acetate; different oxidation state | Active metabolite with direct gene regulatory functions |
3-Dehydro Retinol | Lacks acetate group | Different polarity and metabolism |
Current Research and Future Perspectives
The field of retinoid research continues to evolve, with deuterated compounds like 3-Dehydro Retinol Acetate-d3 playing important roles in advancing our understanding.
Recent Research Findings
Recent studies have expanded our understanding of retinoid metabolism and the potential applications of deuterated retinoids in research.
Research has elucidated the important role of enzymes like DHRS3 in preventing the formation of excess retinoic acid during embryonic development. This finding highlights the delicate balance in retinoid metabolism and the potential value of tools like 3-Dehydro Retinol Acetate-d3 in studying these processes .
Additionally, research into the formation of dehydroretinol in human skin keratinocytes has provided insights into tissue-specific retinoid metabolism pathways. The finding that keratinocytes represent the principal cell type involved in dehydroretinol formation from retinol in human skin offers important context for understanding the natural occurrence and metabolism of dehydroretinol compounds .
Future Research Directions
Several promising research directions could advance our understanding of 3-Dehydro Retinol Acetate-d3 and its applications:
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Improved Synthetic Methods: Development of more efficient and selective methods for deuterium incorporation
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Expanded Analytical Applications: Novel approaches for using deuterated retinoids in metabolomic and lipidomic studies
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Biological Pathway Elucidation: Further investigations into the specific metabolic pathways and biological functions of dehydroretinol compounds
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Medical Applications: Potential use in developing new approaches to diagnosing and treating conditions related to vitamin A metabolism
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Combined Isotopic Labeling: Integration with other isotopic labeling techniques for more comprehensive metabolic studies
The unique properties of 3-Dehydro Retinol Acetate-d3, particularly its stable isotopic labeling, position it as a valuable tool for continued research in these areas .
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